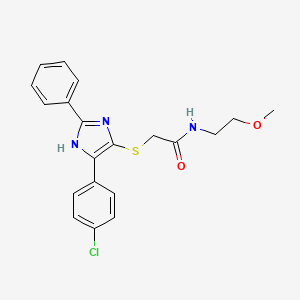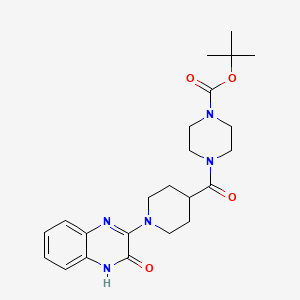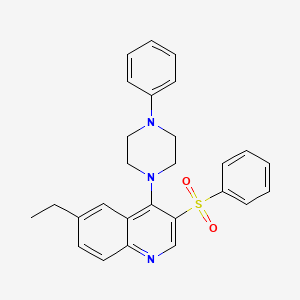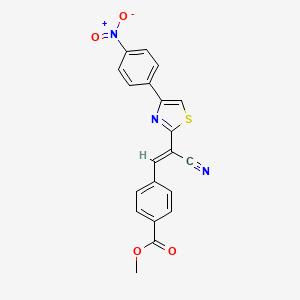![molecular formula C21H16N6 B2618910 N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine CAS No. 902906-29-0](/img/structure/B2618910.png)
N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine, also known as PTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine is not fully understood. However, it has been reported to interact with certain proteins, such as tubulin and histone deacetylase, which are involved in cell division and gene expression, respectively. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In another study published in the Journal of Biological Chemistry, this compound was shown to induce the acetylation of histones, which can lead to changes in gene expression. This compound has also been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is that this compound is not readily available commercially and must be synthesized in the lab, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the study of N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine. One direction is the further exploration of its anticancer and antitumor properties, including its potential use in combination with other chemotherapeutic agents. Another direction is the study of its effects on other proteins and pathways involved in disease development. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.
In conclusion, this compound, or this compound, is a novel compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to contribute to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine involves the reaction of 2-phenyl-1,2,4-triazolo[1,5-c]quinazoline and 2-(bromomethyl)pyridine, followed by reduction using sodium borohydride. This method has been reported in a research article published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its anticancer and antitumor properties. In biochemistry, this compound has been used as a tool to study the function of certain proteins. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6/c1-2-8-15(9-3-1)19-25-20-17-11-4-5-12-18(17)24-21(27(20)26-19)23-14-16-10-6-7-13-22-16/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYBNUJHEGZKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2618832.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2618836.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2618842.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2618844.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B2618849.png)